molecular formula C18H23ClO5 B14763982 5-Hexenoic acid, 6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylene)-3-methyl-, methyl ester, (2E,3S,4S,5E)- CAS No. 87081-56-9

5-Hexenoic acid, 6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylene)-3-methyl-, methyl ester, (2E,3S,4S,5E)-

Cat. No.: B14763982
CAS No.: 87081-56-9
M. Wt: 354.8 g/mol
InChI Key: DPNYGWABRKPFDE-PQHZCZHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oudemansin B involves several steps, starting from simpler organic molecules. One of the key steps includes the formation of the β-methoxyacrylate system. The synthetic route typically involves the use of microbial asymmetric reduction to obtain the (2S, 3R)-3-hydroxy lactone, which is a crucial intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of Oudemansin B is generally achieved through fermentation processes using the fungi that naturally produce this compound. The fungi are cultured under specific conditions that promote the production of Oudemansin B, which is then extracted and purified for use .

Chemical Reactions Analysis

Types of Reactions: Oudemansin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Oudemansin B has a wide range of applications in scientific research:

Mechanism of Action

Oudemansin B exerts its antifungal effects by inhibiting the bc1 segment of the respiratory chain in fungal cells. This inhibition is due to the β-methoxyacrylate system, which binds to the Qo site of complex III in the mitochondrial electron transport chain. This binding prevents the synthesis of adenosine triphosphate (ATP), leading to the death of the fungal cell .

Comparison with Similar Compounds

Comparison: Oudemansin B is unique due to its specific β-methoxyacrylate system and its particular inhibitory action on the bc1 segment of the respiratory chain. While other strobilurins also possess antifungal properties, Oudemansin B’s specific structure and mode of action provide distinct advantages in certain applications .

Properties

CAS No.

87081-56-9

Molecular Formula

C18H23ClO5

Molecular Weight

354.8 g/mol

IUPAC Name

methyl (E,2E,3S,4S)-6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylidene)-3-methylhex-5-enoate

InChI

InChI=1S/C18H23ClO5/c1-12(14(11-21-2)18(20)24-5)16(22-3)9-7-13-6-8-15(19)17(10-13)23-4/h6-12,16H,1-5H3/b9-7+,14-11+/t12-,16-/m0/s1

InChI Key

DPNYGWABRKPFDE-PQHZCZHCSA-N

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CC(=C(C=C1)Cl)OC)OC)/C(=C\OC)/C(=O)OC

Canonical SMILES

CC(C(C=CC1=CC(=C(C=C1)Cl)OC)OC)C(=COC)C(=O)OC

Origin of Product

United States

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